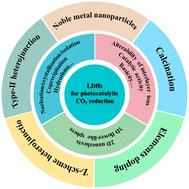Layered double hydroxides and their composites as high-performance photocatalysts for CO2 reduction
EES Catalysis Pub Date: 2023-04-28 DOI: 10.1039/d3ey00080j
Abstract
Over the past decade, layered double hydroxides (LDHs) have attracted much attention due to their many advantages in the field of CO2 photoreduction, such as superior CO2 adsorption and tunable photoelectrochemical properties. Moreover, their low price, simple production process and high yield make it easier to realize mass production. This review presents a panorama of the latest developments of LDH-based photocatalysts for CO2 reduction. It starts with the basic principle of photocatalytic CO2 reduction. After that, the fundamentals of LDHs are also illustrated. Later, a series of representative LDH-based photocatalysts (mainly including LDH-based derivatives and LDH composites) for CO2 reduction are exemplified. At the end, this review also offers some new views into the major challenges, opportunities, and heuristic perspectives for future research in this emerging field. There is no doubt that the advanced LDH-based materials can act as highly efficient photocatalysts to achieve new breakthroughs in CO2 photoreduction.
Recommended Literature
- [1] Hydrogen storage properties and neutron scattering studies of Mg2(dobdc)—a metal–organic framework with open Mg2+adsorption sites†‡
- [2] VIII.—Researches on the action of the copper-zinc couple on organic bodies. Part IV. On iodide of allyl
- [3] Pt(0)-Catalysed synthesis of new bifunctional silanes†
- [4] Encoded peptide libraries and the discovery of new cell binding ligands†
- [5] Inside front cover
- [6] Five new coordination polymers with a Y-shaped N-heterocyclic carboxylic acid: structural diversity, bifunctional luminescence sensing and magnetic properties†
- [7] Concluding Remarks
- [8] Entrapment of a pyridine derivative within a copper–palladium alloy: a bifunctional catalyst for electrochemical reduction of CO2 to alcohols with excellent selectivity and reusability†
- [9] Morphological design strategies to tailor out-of-plane charge transport in conjugated polymer systems for device applications
- [10] Growth characteristics of uniaxial InGaN/GaN MQW/n-GaN nanowires on Si(111) using MOCVD
Journal Name:EES Catalysis
Research Products
-
CAS no.: 1115-82-8
-
CAS no.: 16817-43-9
-
CAS no.: 14419-78-4









